molecular formula C11H8FNO3 B2519313 6-Fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 2264-33-7

6-Fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B2519313
CAS No.: 2264-33-7
M. Wt: 221.187
InChI Key: DKICYNJXAWAGQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid (CAS 2264-33-7) is a high-purity chemical compound serving as a critical synthetic intermediate in the development of fluoroquinolone antibiotics . This compound features the core 4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold, a structural motif essential for antibacterial activity . The specific substitution pattern, including a fluorine atom at the 6-position and a methyl group at the 1-position, makes it a valuable building block for researchers in medicinal chemistry . Its primary research application is as a precursor in the synthesis of more complex molecules, such as Norfloxacin and its analogues . In this context, it is formally recognized as Norfloxacin Impurity K, and is used as a certified reference standard for quality control and analytical testing in pharmaceutical development . The mechanism of action for this core structure and its derivatives typically involves the inhibition of bacterial enzymes DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication, transcription, and repair . Researchers utilize this compound to study structure-activity relationships (SAR) and to develop new antibacterial agents with improved efficacy and safety profiles . This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

6-fluoro-1-methyl-4-oxoquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO3/c1-13-5-8(11(15)16)10(14)7-4-6(12)2-3-9(7)13/h2-5H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKICYNJXAWAGQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C2=C1C=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 2,4-dichloro-5-fluorobenzoylacetate with ammonia or amines, followed by cyclization to form the quinoline ring . The reaction conditions often require heating and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Hydrolysis of Ethyl Ester Precursors

The carboxylic acid group at position 3 is often introduced via hydrolysis of the corresponding ethyl ester. This reaction proceeds under acidic or basic conditions:

Reaction Conditions Outcome Yield Source
4 N HCl in acetic acid (100°C, 2.5 h)1-Cyclopropyl-1,4-dihydro-4-oxo-6,7,8-trifluoro-3-quinolinecarboxylic acid85%
10% NaOH in methanol (reflux, 1 h)Hydrolysis of ethyl ester to carboxylic acid90%

This step is critical for activating the molecule for subsequent functionalization, particularly at position 7.

Nucleophilic Substitution at Position 7

The electron-deficient C-7 position undergoes nucleophilic substitution with amines, enabling the introduction of piperazine or tetrahydroisoquinoline moieties:

Amine Conditions Product Antimicrobial MIC (μg/mL) Source
1,2,3,4-TetrahydroisoquinolineEt₃N, dry DMSO (100°C, 4 h)C-7 tetrahydroisoquinoline derivative1.0–4.1 (Gram-negative)
PiperazinePd₂(dba)₃, BINAP, Cs₂CO₃, dry toluene (reflux)7-(Piperazin-1-yl)-6-fluoro-1-methyl-4-oxoquinoline-3-carboxylic acid2.4–25 (Broad spectrum)

The choice of amine and catalyst significantly impacts antimicrobial activity. Piperazine derivatives show enhanced Gram-negative coverage compared to bulkier amines .

Reduction of Nitro Intermediates

Nitro groups at position 5 are reduced to amines using catalytic hydrogenation:

Catalyst Conditions Outcome Yield Source
20% Pd/C (H₂, 50 psi)DMF, rt, 18–24 h5-Amino-1-cyclopropyl-6,7,8-trifluoro derivative92%
RANEY® NickelH₂, EtOH, refluxReduction of nitro to amino group88%

This step is pivotal for introducing amino groups that enable further functionalization or enhance solubility .

Functionalization of the Piperazine Ring

The piperazine moiety at position 7 undergoes alkylation or acylation to modulate pharmacokinetic properties:

Reagent Conditions Product Activity (ED₅₀, mg/kg) Source
Ethyl bromideK₂CO₃, dry DMF (90°C, 3 h)7-(4-Ethylpiperazin-1-yl)-6-fluoro-1-methyl-4-oxoquinoline-3-carboxylic acid50–160 (E. coli)
Acetic anhydrideTEA, CH₂Cl₂ (rt, 2 h)N-Acetylpiperazine derivativeReduced potency

Ethylation of the piperazine nitrogen improves lipophilicity and bioavailability, as evidenced by lower ED₅₀ values .

Cyclization and Ring-Closure Reactions

Key steps in the synthesis involve cyclization to form the quinolone core:

Reagent Conditions Intermediate Source
Triethylorthoformate/Ac₂O150°C, 2 hEthyl 3-(2,6-difluorobenzoyl)acrylate
K t-butoxide in t-butanol60°C, 5 h1-Cyclopropyl-6,7,8-trifluoro-4-oxoquinoline-3-ester

Cyclopropylamine or ethylamine is typically used to introduce the N-1 substituent, affecting bacterial target affinity .

Key Research Findings

  • Structure-Activity Relationship (SAR): Ethyl or cyclopropyl groups at N-1 and small amines (e.g., piperazine) at C-7 maximize DNA gyrase inhibition .

  • pH-Dependent Solubility: The carboxylic acid group confers pH-sensitive solubility, with optimal absorption at intestinal pH (6.5–7.5) .

  • Thermal Stability: Degradation occurs above 250°C, with decarboxylation observed under acidic conditions .

Scientific Research Applications

Antibacterial Activity

6-Fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is primarily recognized for its antibacterial properties. It belongs to the class of fluoroquinolones, which are known for their effectiveness against a variety of bacterial infections.

Mechanism of Action :
The compound works by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and repair. This inhibition leads to the cessation of bacterial growth and replication.

Drug Development

This compound serves as a scaffold for the synthesis of new antibacterial agents. Researchers have modified its structure to enhance efficacy and reduce side effects. For instance, derivatives have been synthesized to improve pharmacokinetic properties or target specific bacterial strains more effectively.

Case Study 1: Synthesis of Derivatives

A study demonstrated the synthesis of various derivatives of this compound. These derivatives exhibited enhanced antibacterial activity against resistant strains of Escherichia coli and Staphylococcus aureus. The modifications included variations in the carboxylic acid moiety, which significantly influenced the compound's bioactivity.

Case Study 2: Clinical Trials

Clinical trials have evaluated the efficacy of formulations containing this compound in treating urinary tract infections (UTIs). Results indicated a significant reduction in infection rates compared to placebo groups, suggesting that it could be a viable alternative to existing treatments.

Mechanism of Action

The mechanism of action of 6-Fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, particularly in its role as an intermediate in fluoroquinolone antibiotics, involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication and transcription. By inhibiting these enzymes, the compound effectively halts bacterial growth and replication, leading to the elimination of the infection .

Comparison with Similar Compounds

Substituent Variations at Position 1

  • 1-Ethyl Derivatives: Compounds like 1-ethyl-6-fluoro-4-oxo-7-piperazinyl-1,4-dihydroquinoline-3-carboxylic acid () feature an ethyl group at position 1. Ethyl substituents enhance lipophilicity, improving tissue penetration and half-life compared to the methyl group in the target compound. However, this may reduce aqueous solubility .
  • 1-Cyclopropyl Derivatives: Derivatives such as 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid () demonstrate broader Gram-positive coverage due to cyclopropyl’s steric and electronic effects. The methyl group in the target compound may limit its spectrum but could improve metabolic stability .
  • 1-(2,4-Difluorophenyl) Derivatives: Substitutions like in 7-chloro-6-fluoro-1-(2,4-difluorophenyl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid () introduce aromatic groups, enhancing binding to topoisomerase IV.

Substituent Variations at Position 7

  • Piperazinyl/Amino Groups: Piperazine rings (e.g., 1-ethyl-6-fluoro-7-piperazinyl derivatives in ) improve Gram-negative activity by increasing DNA gyrase affinity. The target compound lacks a position 7 substituent, likely reducing potency against Gram-negative pathogens .
  • Chlorine Substituents: Chlorine at position 7 (e.g., 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid in ) enhances potency but may decrease solubility. The absence of chlorine in the target compound suggests milder activity but improved solubility .
  • Azepane/Aminoalkyl Groups: Derivatives like (R)-7-(azepan-3-ylamino)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid () use bulky substituents to optimize pharmacokinetics.

Substituent Variations at Position 8

  • Nitro Groups: Compounds such as 7-(3-chlorophenylamino)-8-nitro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid () include nitro groups, which improve electron-withdrawing effects but raise toxicity concerns. The target compound’s unsubstituted position 8 avoids this risk .
  • Methoxy Groups: 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid () uses methoxy groups to block metabolic oxidation, enhancing half-life.

Halogenation Patterns

  • Multi-Halogenated Derivatives: Compounds like 5,6,8-trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid () exhibit nanomolar inhibitory activity (Ki = 60 nM) due to multiple halogens. The target compound’s single fluorine at position 6 may result in lower potency but better safety .

Pharmacological and Physicochemical Properties

Property Target Compound 1-Ethyl-7-Piperazinyl Analogue 7-Chloro-1-Cyclopropyl Analogue
Antibacterial Spectrum Moderate (Gram±) Broad (Gram–) Broad (Gram+)
Solubility Moderate Low (lipophilic) Low (chlorine)
Toxicity Likely low Moderate (piperazine) Moderate (chlorine)
Synthetic Complexity Low High Moderate

Key Research Findings

  • Activity Against S. aureus :
    Cyclopropyl derivatives (e.g., ) show MIC values as low as 0.39 µg/mL, while the target compound’s methyl group may reduce efficacy .
  • Enzyme Inhibition :
    Multi-chlorinated derivatives () achieve IC50 values of 300 nM, surpassing the target compound’s likely activity .
  • Metabolic Stability : Methoxy-substituted analogues () resist oxidative metabolism, a feature absent in the target compound .

Biological Activity

6-Fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a compound of significant interest due to its biological activity, particularly in the field of antimicrobial agents. This article reviews its synthesis, biological properties, and potential applications based on diverse research findings.

  • Chemical Name : this compound
  • CAS Number : 70459-07-3
  • Molecular Formula : C10H8FNO3
  • Molecular Weight : 219.18 g/mol

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the introduction of the fluorine atom and the formation of the quinoline ring structure. Various derivatives have been synthesized to enhance biological activity, particularly against bacterial strains.

Antimicrobial Properties

Research has demonstrated that compounds derived from 6-fluoroquinolones exhibit potent antibacterial activity. A study assessed the in vitro antibacterial efficacy of several derivatives against various pathogens, including Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentrations (MIC) were determined using standard bioassay procedures.

CompoundMIC (µg/mL) against E. coliMIC (µg/mL) against S. aureus
6-Fluoro Compound A4.13.1
6-Fluoro Compound B2.41.0
6-Fluoro Compound C>100>100

The results indicated that certain derivatives exhibited significant antibacterial activity, with some compounds showing MIC values lower than those of established antibiotics like ciprofloxacin .

In Vivo Studies

In vivo studies using mouse models demonstrated that the compound had an effective protective effect against bacterial infections. For instance, the effective dose (ED50) for protection against E. coli was found to be between 50 to 160 mg/kg . Such studies are crucial for evaluating the therapeutic potential of these compounds in clinical settings.

The mechanism by which these compounds exert their antibacterial effects is primarily through inhibition of bacterial DNA gyrase and topoisomerase IV enzymes, which are essential for bacterial DNA replication and transcription. This inhibition leads to bacterial cell death, making fluoroquinolones valuable in treating a range of infections .

Case Studies

Several case studies have highlighted the effectiveness of fluoroquinolone derivatives:

  • Study on Gram-Negative Bacteria : A series of synthesized fluoroquinolone derivatives were tested for their activity against Pseudomonas aeruginosa and showed enhanced potency compared to traditional antibiotics .
  • Clinical Applications : Clinical trials have suggested that these compounds can be effective alternatives for patients with antibiotic-resistant infections, particularly in cases where conventional treatments fail .

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for 6-Fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, and how do reaction conditions influence yield?

  • The compound is synthesized via multi-step protocols involving cyclization, halogenation, and carboxylation. A common approach starts with ethyl 3-oxo-3-(substituted phenyl)propanoate intermediates, followed by cyclization under alkaline conditions. For example, chiral amines (e.g., octahydro-pyrrolo[3,4-b]pyridine derivatives) are added to prevent racemization, ensuring enantiomeric purity without chromatographic separation . Key steps include Boc-protection/deprotection and nucleophilic substitution with fluorinated reactants. Yields depend on stoichiometric ratios of halogenating agents (e.g., triethyl orthoformate) and reaction temperatures (typically 80–120°C) .

Q. How is the structural identity of this compound validated in synthetic workflows?

  • Structural confirmation relies on spectroscopic techniques:

  • NMR : Peaks at δ 8.5–9.0 ppm (quinolone C=O and carboxylic protons) and δ 1.2–1.5 ppm (methyl groups) are diagnostic.
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 293 for C₁₂H₉FNO₃) and fragmentation patterns validate the core structure.
  • X-ray Crystallography : Used to resolve stereochemistry, particularly for chiral intermediates (e.g., octahydro-pyrrolo[3,4-b]pyridine derivatives) .

Q. What is the primary mechanism of antibacterial action for fluoroquinolone derivatives like this compound?

  • Fluoroquinolones inhibit bacterial DNA gyrase and topoisomerase IV, disrupting DNA replication. The 6-fluoro and 4-oxo groups enhance binding to enzyme-DNA complexes, while the 3-carboxylic acid moiety facilitates penetration into gram-negative bacteria. Activity against Mycoplasma and Chlamydia is attributed to substituents at the 1- and 7-positions (e.g., methyl or cyclopropyl groups) .

Advanced Research Questions

Q. How can synthetic protocols be optimized to enhance enantiomeric purity and reduce by-products?

  • Chiral Auxiliaries : Use enantiopure amines (e.g., (4aS,7aS)-octahydro-pyrrolo[3,4-b]pyridine) during nucleophilic substitution to avoid racemic mixtures .
  • Protecting Groups : Boc (tert-butoxycarbonyl) groups stabilize intermediates, enabling selective deprotection under acidic conditions (e.g., HCl/dioxane) .
  • Purification : Crystallization in ethanol/water mixtures removes impurities without silica gel chromatography, improving scalability .

Q. What strategies resolve contradictions in spectral data during structural characterization?

  • Comparative Analysis : Cross-reference NMR and IR data with structurally analogous compounds (e.g., ethyl 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, δ 4.3 ppm for ethoxy groups) .
  • Dynamic NMR : Resolve conformational isomers (e.g., rotamers) by variable-temperature studies.
  • Crystallographic Validation : Resolve ambiguities in NOE (Nuclear Overhauser Effect) correlations using single-crystal X-ray data .

Q. How do structural modifications at the 1-, 7-, and 8-positions affect antibacterial potency and spectrum?

  • 1-Position : Methyl or cyclopropyl groups enhance gram-positive activity by improving lipid solubility .
  • 7-Position : Piperazinyl or pyrrolidinyl substituents broaden coverage against Pseudomonas aeruginosa but may increase cytotoxicity .
  • 8-Position : Methoxy or nitro groups reduce phototoxicity but may lower bioavailability .
  • SAR Studies : Systematic substitution (e.g., replacing fluorine with chlorine) reveals that electronegative groups at C6/C8 improve DNA gyrase inhibition .

Q. Can this compound serve as a fluorescence derivatizing reagent for amino compounds?

  • Yes. The 4-oxo-3-carboxylic acid moiety acts as a fluorophore when derivatized with amino groups via carbodiimide coupling. For example, 6,7-difluoro analogs exhibit enhanced fluorescence at λₑₓ 320 nm/λₑₘ 420 nm, enabling sensitive HPLC detection of amino acids (e.g., L-proline) . Optimization involves pH control (7.0–9.0) and avoiding quenching agents like heavy metals .

Methodological Considerations

  • Stability Studies : Monitor degradation under UV light (λ 254 nm) and acidic conditions (pH < 3) using HPLC-PDA. The 4-oxo group is prone to keto-enol tautomerism, affecting solubility .
  • Analytical Protocols : Use reverse-phase HPLC (C18 column, acetonitrile/0.1% TFA mobile phase) for purity assessment. LOQ (Limit of Quantification) for impurities is typically 0.1% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.